molecular formula C63H100N22O22S4 B12374706 H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2

H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2

Cat. No.: B12374706
M. Wt: 1645.9 g/mol
InChI Key: RLSOWAOOCJSUPU-JXGPJBFVSA-N
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Description

The compound H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes glycine, cysteine, serine, asparagine, proline, alanine, isoleucine, leucine, and glutamine, among others. The presence of cysteine residues allows for the formation of disulfide bonds, which can significantly influence the peptide’s structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired sequence is achieved.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkylating agents like iodoacetamide can modify cysteine residues.

Major Products

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Scientific Research Applications

Peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of biomaterials and as components in cosmetic formulations.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. For H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2 , the presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s three-dimensional structure. This structural stability can influence the peptide’s interaction with molecular targets, such as receptors or enzymes, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    H-Lys-Lys-Gly-OH: A tripeptide with lysine and glycine residues.

    Gly-Gly: A dipeptide consisting of two glycine residues.

Uniqueness

H-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Ile-Leu-Asn-Asn-Pro-Asn-Gln-Cys(2)-NH2: is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This feature can significantly influence the peptide’s structure and function, making it distinct from simpler peptides like H-Lys-Lys-Gly-OH and Gly-Gly .

Properties

Molecular Formula

C63H100N22O22S4

Molecular Weight

1645.9 g/mol

IUPAC Name

(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-12,21,24,45-tetrakis(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-48-(hydroxymethyl)-36-methyl-27-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontane-6-carboxamide

InChI

InChI=1S/C63H100N22O22S4/c1-6-27(4)48-61(105)76-30(15-26(2)3)52(96)74-31(16-43(66)88)54(98)77-33(18-45(68)90)62(106)85-14-8-10-41(85)60(104)75-32(17-44(67)89)53(97)73-29(11-12-42(65)87)51(95)80-36(49(70)93)22-108-110-24-38-57(101)79-35(21-86)55(99)78-34(19-46(69)91)63(107)84-13-7-9-40(84)59(103)71-28(5)50(94)81-39(58(102)83-48)25-111-109-23-37(56(100)82-38)72-47(92)20-64/h26-41,48,86H,6-25,64H2,1-5H3,(H2,65,87)(H2,66,88)(H2,67,89)(H2,68,90)(H2,69,91)(H2,70,93)(H,71,103)(H,72,92)(H,73,97)(H,74,96)(H,75,104)(H,76,105)(H,77,98)(H,78,99)(H,79,101)(H,80,95)(H,81,94)(H,82,100)(H,83,102)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-/m0/s1

InChI Key

RLSOWAOOCJSUPU-JXGPJBFVSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N1)C)CC(=O)N)CO)C(=O)N)CCC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)CC(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)N1)C)CC(=O)N)CO)C(=O)N)CCC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)CC(C)C

Origin of Product

United States

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